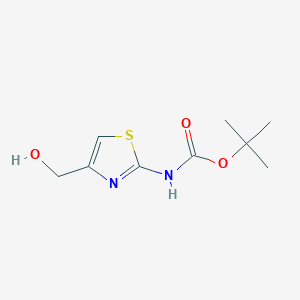

(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h5,12H,4H2,1-3H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLBQQTUOQLZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624276 | |

| Record name | tert-Butyl [4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494769-44-7 | |

| Record name | tert-Butyl [4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester, a key building block in medicinal chemistry and drug development. The synthesis is typically achieved in a two-step process: the formation of the thiazole ring system to yield 2-amino-4-(hydroxymethyl)thiazole, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Core Synthesis Strategy

The primary synthetic route involves two key transformations:

-

Hantzsch Thiazole Synthesis: This classic method is employed to construct the 2-aminothiazole core. It involves the condensation of an α-haloketone with a thioamide. In this specific synthesis, a derivative of 3-halo-1-hydroxy-2-propanone is reacted with thiourea.

-

Boc Protection: The resulting 2-amino-4-(hydroxymethyl)thiazole undergoes a standard protection reaction using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base to yield the final product.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-(hydroxymethyl)thiazole

This procedure is based on the well-established Hantzsch thiazole synthesis.[1]

Materials:

-

3-Chloro-1-hydroxy-propan-2-one (or equivalent α-haloketone)

-

Thiourea

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (or other suitable base for work-up)

-

Water

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea in ethanol.

-

To this solution, add 3-chloro-1-hydroxy-propan-2-one dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-amino-4-(hydroxymethyl)thiazole.

Quantitative Data (Representative):

| Parameter | Value |

| Reactant Ratio | 1:1.1 (α-haloketone:thiourea) |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Yield | 70-85% |

Step 2: Synthesis of this compound

This step involves the standard procedure for the Boc protection of an amine.[2]

Materials:

-

2-Amino-4-(hydroxymethyl)thiazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-amino-4-(hydroxymethyl)thiazole in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine to the solution.

-

Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to overnight, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Quantitative Data (Representative):

| Parameter | Value |

| Reactant Ratio | 1:1.1:1.2 (Amine:Boc₂O:Base) |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Yield | 85-95% |

Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data, synthesis, and potential applications of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate. This compound is a valuable intermediate in medicinal chemistry, featuring a Boc-protected amine on a thiazole scaffold with a versatile hydroxymethyl group for further functionalization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Assignment | Expected Chemical Shift (δ, ppm) | Reference Compound & Data |

| Thiazole-H | 6.8 - 7.5 | For tert-butyl thiazol-2-ylcarbamate: δ 7.32 (d, J = 4Hz, 1H), 6.82 (d, J = 4Hz, 1H) |

| -CH₂OH | 4.5 - 4.8 | For a similar thiazole derivative: δ 4.62 (d, J = 5.8 Hz, 2H) |

| -OH | Variable (depends on solvent and concentration) | Typically a broad singlet |

| Boc (-C(CH₃)₃) | ~1.5 | For tert-butyl thiazol-2-ylcarbamate: δ 1.52 (s, 9H) |

| NH | Variable (broad singlet) | For tert-butyl thiazol-2-ylcarbamate: No signal reported in CDCl₃, suggesting rapid exchange or broadness |

Table 2: ¹³C NMR Spectroscopic Data

| Assignment | Expected Chemical Shift (δ, ppm) | Reference Compound & Data |

| Thiazole C=N | 160 - 165 | For tert-butyl thiazol-2-ylcarbamate: δ 161.80 |

| Boc C=O | 152 - 155 | For tert-butyl thiazol-2-ylcarbamate: δ 152.90 |

| Thiazole C-S | 140 - 150 | For a similar thiazole derivative: δ 148.75 |

| Thiazole C-H | 110 - 115 | For tert-butyl thiazol-2-ylcarbamate: δ 112.10 |

| Boc -C(CH₃)₃ | ~80 | For tert-butyl thiazol-2-ylcarbamate: δ 82.00 |

| -CH₂OH | 60 - 65 | For a similar thiazole derivative: δ 60.65 |

| Boc -C(CH₃)₃ | ~28 | For tert-butyl thiazol-2-ylcarbamate: δ 28.30 |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Table 3: IR and MS Data

| Technique | Expected Key Signals |

| IR (cm⁻¹) | ~3300 (O-H stretch), ~3200 (N-H stretch), ~2980 (C-H stretch), ~1700 (C=O stretch, Boc), ~1600 (C=N stretch, thiazole) |

| Mass Spec. | Expected [M+H]⁺: 231.0798 |

Experimental Protocols

The synthesis of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate can be achieved through a multi-step process, typically starting from simpler thiazole precursors. The following is a generalized protocol based on established synthetic methodologies for similar compounds.

Synthesis of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate

This synthesis involves the protection of 2-aminothiazole, followed by functionalization at the 4-position.

Step 1: Boc Protection of 2-Amino-4-(hydroxymethyl)thiazole

-

To a solution of 2-amino-4-(hydroxymethyl)thiazole (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).

-

A base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), is often added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification is typically achieved by column chromatography on silica gel.

Potential Applications in Drug Development

Thiazole-containing compounds are of significant interest in drug discovery due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The title compound, with its protected amine and a reactive hydroxymethyl group, serves as a key building block for the synthesis of more complex molecules. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be a site for esterification or etherification, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate.

Caption: Synthetic and analytical workflow.

This guide provides a foundational understanding of the spectroscopic properties and synthesis of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate. Researchers can utilize this information for the successful synthesis, characterization, and further development of novel therapeutic agents based on this versatile chemical scaffold.

An In-depth Technical Guide to (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester is a bifunctional molecule incorporating a protected amine and a primary alcohol on a thiazole scaffold. This guide provides a comprehensive overview of its chemical properties, including its structural and basic physical data. While specific experimental data for this compound is not extensively available in the public domain, this document compiles relevant information from analogous compounds to provide a predictive profile. This guide also touches upon the broader context of thiazole-containing compounds in medicinal chemistry.

Chemical Identity and Properties

This compound, with the CAS number 494769-44-7, is a notable intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical research.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for selective reactions at the hydroxymethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₃S | PubChem[1] |

| Molecular Weight | 246.29 g/mol | Calculated |

| Monoisotopic Mass | 246.07251 Da | PubChem[1] |

| CAS Number | 494769-44-7 | Angene[2] |

| SMILES | CC(C)(C)OC(=O)NC1=NC(=CS1)CO | PubChem[1] |

| InChI | InChI=1S/C9H14N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h5,12H,4H2,1-3H3,(H,10,11,13) | PubChem[1] |

| Predicted XlogP | 1.0 | PubChem[1] |

Note: Experimental data for melting point, boiling point, and solubility are not available in the reviewed literature. For comparison, tert-butyl thiazol-2-ylcarbamate has a reported melting point of 137-145 °C.[3]

Spectroscopic Data (Predicted and Comparative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methylene protons of the hydroxymethyl group (a singlet or doublet around 4.5-4.7 ppm), a proton on the thiazole ring (a singlet around 6.8-7.0 ppm), and a broad singlet for the NH proton of the carbamate.

¹³C NMR: The carbon NMR spectrum would likely display signals for the quaternary carbon and methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively), the carbonyl carbon of the carbamate (around 153-162 ppm), the carbons of the thiazole ring (in the range of 110-165 ppm), and the carbon of the hydroxymethyl group (around 60-65 ppm). For comparison, the ¹³C NMR spectrum of tert-butyl thiazol-2-ylcarbamate shows signals at δ 161.80, 152.90, 136.70, 112.10, 82.00, and 28.30 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3200-3400 cm⁻¹), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), the C=O stretching of the carbamate (around 1700-1730 cm⁻¹), and C-N and C-O stretching vibrations.

Mass Spectrometry (MS)

Predicted mass spectrometry data suggests the following adducts and their corresponding m/z values: [M+H]⁺ at 247.0798, [M+Na]⁺ at 269.0617, and [M-H]⁻ at 245.0652.[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not provided in the searched literature, a general synthetic approach can be inferred from related preparations.

General Synthetic Workflow

The synthesis would likely involve the protection of the amino group of a 2-amino-4-(hydroxymethyl)thiazole precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Caption: General workflow for the synthesis of the target compound.

Purification

Purification of the crude product would typically be achieved by column chromatography on silica gel, using a solvent system such as a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.

Biological Context and Potential Applications

While no specific biological studies on this compound have been found, the thiazole and carbamate moieties are present in numerous biologically active compounds.

Thiazole Derivatives in Drug Discovery

Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] They are key components in several approved drugs. The thiazole ring can act as a bioisostere for other aromatic or heterocyclic rings and can participate in hydrogen bonding and other interactions with biological targets.

Carbamates in Medicinal Chemistry

The carbamate group can serve as a protecting group for amines or as a key pharmacophoric element. Carbamate-containing compounds have been investigated for various therapeutic applications.

Given its structure, this compound is a valuable building block for the synthesis of libraries of compounds for screening in drug discovery programs, particularly those targeting kinases or other enzymes where the thiazole ring can act as a hinge-binding motif. The hydroxymethyl group provides a convenient handle for further derivatization to explore structure-activity relationships.

Caption: Potential applications in drug discovery.

Conclusion

This compound is a synthetic intermediate with potential for use in medicinal chemistry and drug discovery. While specific experimental data on its physicochemical properties and biological activity are currently limited, this guide provides a foundational understanding based on its chemical structure and data from related compounds. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

In-Depth Technical Guide to CAS 494769-44-7: Properties, Applications, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 494769-44-7, identified as tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate. This document details its chemical and physical properties, outlines its role as a key intermediate in organic synthesis, provides a list of suppliers, and presents relevant safety information. Furthermore, it includes a representative experimental protocol for its application in the synthesis of more complex molecules, accompanied by a visual workflow diagram.

Core Properties of tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 494769-44-7 |

| Chemical Name | tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate |

| Molecular Formula | C₉H₁₄N₂O₃S |

| Molecular Weight | 230.28 g/mol |

| Appearance | Off-white to white solid |

| Purity | Typically >98% |

| Storage Conditions | Sealed in a dry environment, recommended storage at 2-8°C |

Synthetic Utility and Applications

tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate is a valuable building block in medicinal chemistry and organic synthesis. Its utility stems from the presence of two key functional groups: a Boc-protected amine on the thiazole ring and a primary alcohol.

The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine, preventing it from undergoing unwanted reactions during multi-step syntheses. This group is stable under a wide range of conditions but can be readily removed under acidic conditions, allowing for subsequent functionalization of the amine.

The hydroxymethyl group provides a reactive handle for a variety of chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution, or undergo etherification. This versatility makes the compound a key intermediate in the synthesis of more complex molecules, including kinase inhibitors and other biologically active compounds. Thiazole-containing compounds are of significant interest in drug discovery due to their diverse pharmacological activities.

Representative Experimental Protocol: Activation of the Hydroxyl Group

A common synthetic transformation involving tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate is the activation of the primary alcohol to facilitate nucleophilic substitution. The following is a representative protocol for the mesylation of the hydroxyl group.

Materials:

-

tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

-

Stir the solution for 5-10 minutes.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Visualization of Synthetic Workflow and Deprotection

The following diagrams illustrate the synthetic utility of tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate.

Suppliers

A number of chemical suppliers offer tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate. Researchers should consult the websites of these suppliers for the most up-to-date information on availability, purity, and pricing. Some of the known suppliers include:

-

Sigma-Aldrich

-

BLDpharm

-

Capot Chemical Co., Ltd.

-

Ambeed

-

Hangzhou J&H Chemical Co., Ltd.

-

AbacipharmTech

-

Jinhua Huayi Chemical Co., Ltd.

-

Atomax Chemicals Co., Ltd.

-

Alfa Chemistry

-

2a biotech

Safety Information

It is crucial to handle tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier before handling the compound. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.

-

Storage: Store in a tightly closed container in a dry and cool place.

This guide is intended to provide a detailed technical overview for research and development purposes. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

Literature review of 2-aminothiazole derivatives in drug discovery

An In-depth Technical Guide to 2-Aminothiazole Derivatives in Drug Discovery

Introduction

The 2-aminothiazole (2-AT) scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Recognized as a "privileged structure," it forms the core of numerous biologically active compounds, including several clinically approved drugs like the pan-Src kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[3][4] The versatility of the 2-AT ring system, which allows for substitutions at various positions, has enabled the development of derivatives with a broad spectrum of pharmacological activities.[5][6] These activities span anticancer, antimicrobial, anti-inflammatory, antioxidant, and kinase inhibition properties, making 2-aminothiazole a cornerstone for the design of novel therapeutics.[7][8] This technical guide provides a comprehensive review of 2-aminothiazole derivatives, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation.

Biological Activities and Data

The therapeutic potential of 2-aminothiazole derivatives has been explored across multiple disease areas. Their efficacy is often quantified by metrics such as the half-maximal inhibitory concentration (IC50), growth inhibitory concentration (GI50), or minimum inhibitory concentration (MIC).

Anticancer Activity

2-aminothiazole derivatives have demonstrated potent cytotoxic and anti-proliferative effects against a wide array of human cancer cell lines, including those from breast, lung, colon, leukemia, and liver cancers.[1][9] Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest at specific checkpoints, thereby preventing cancer cell proliferation.[9]

Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | IC50 | 1.6 ± 0.8 µM | [9] |

| Compound 20 | H1299 (Lung Cancer) | IC50 | 4.89 µM | [9] |

| Compound 20 | SHG-44 (Glioma) | IC50 | 4.03 µM | [9] |

| TH-39 | K562 (Leukemia) | IC50 | 0.78 µM | [9] |

| Compound 79a | MCF-7 (Breast Cancer) | GI50 | 2.32 µg/mL | [9] |

| Compound 79b | A549 (Lung Cancer) | GI50 | 1.61 µg/mL | [9] |

| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic Cancer) | IC50 | 43.08 μM | [10] |

| Dasatinib | K562 (Leukemia) | IC50 | < 1 µM | [11] |

| Compound 6d | K562 (Leukemia) | IC50 | Comparable to Dasatinib | [11] |

| Compound 6d | MCF-7 (Breast Cancer) | IC50 | 20.2 µM | [11] |

| Compound 6d | HT-29 (Colon Cancer) | IC50 | 21.6 µM |[11] |

Kinase Inhibition

A primary mechanism behind the anticancer activity of many 2-aminothiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. Overexpression or mutation of kinases is a hallmark of many cancers.[12] Derivatives have been developed as potent inhibitors of various kinases, including Src family kinases, Aurora kinases, and protein kinase CK2.[5][13][14]

Table 2: Kinase Inhibitory Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Target Kinase | Activity Metric | Value | Mode of Action | Reference |

|---|---|---|---|---|---|

| Dasatinib (BMS-354825) | Pan-Src family | IC50 | Nanomolar to subnanomolar | ATP-competitive | [13] |

| Aminothiazole 83 series | Aurora A Kinase | IC50 | Varies with substitution | ATP-competitive | [5] |

| 2-pyridylamino-thiazole 77 | Chk1 | IC50 | Picomolar potency | ATP-competitive | [5] |

| Aryl 2-aminothiazole 1 | CK2α | IC50 | 27.7 μM | Allosteric | [14] |

| Optimized Allosteric Modulator 7 | CK2α | IC50 | 3.4 μM | Allosteric | [14] |

| Optimized Allosteric Modulator 27 | CK2α | IC50 | 0.6 μM | Allosteric |[15] |

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. 2-aminothiazole derivatives have shown significant activity against a range of bacteria (both Gram-positive and Gram-negative) and fungi.[16][17] The introduction of specific substituents, such as an arylazo group at the 5-position, can dramatically enhance antimicrobial potency.[6]

Table 3: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| N-oxazolyl/thiazolylcarboxamides | Mycobacterium tuberculosis H37Ra | MIC | 3.13 | [18] |

| 5-Arylazo-2-aminothiazole 6 | S. aureus | MIC | 62.5 | [6] |

| 5-Arylazo-2-aminothiazole 6 | E. coli | MIC | 125 | [6] |

| 5-Arylazo-2-aminothiazole 7 | S. aureus | MIC | 62.5 | [6] |

| 5-Arylazo-2-aminothiazole 7 | E. coli | MIC | 125 | [6] |

| Functionally substituted derivative 8 | Various Bacteria | MIC | Potent activity, often > Ampicillin | [17] |

| Functionally substituted derivative 1 | Various Fungi | MIC | Good activity, > Ketoconazole |[17] |

Experimental Protocols

Chemical Synthesis

1. Hantzsch Thiazole Synthesis (General Protocol) The most common method for synthesizing the 2-aminothiazole core is the Hantzsch synthesis.[19]

-

Step 1: Halogenation of Ketone: An α-haloketone is prepared or obtained. A common laboratory procedure involves the reaction of an acetophenone derivative with a halogenating agent (e.g., bromine or N-bromosuccinimide) in a suitable solvent like ethanol or acetic acid.

-

Step 2: Cyclocondensation: The α-haloketone (1 equivalent) is reacted with a thiourea derivative (1-1.2 equivalents) in a polar solvent such as ethanol.

-

Step 3: Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress is monitored by Thin Layer Chromatography (TLC).[20]

-

Step 4: Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The resulting crude product is neutralized with a base (e.g., sodium bicarbonate solution), and the solid product is collected by filtration or extracted with an organic solvent.[21] Purification is achieved by recrystallization or column chromatography.

In Vitro Anticancer Evaluation

1. MTT Assay for Cell Viability This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cells.[9]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 2-aminothiazole derivative (typically in a series of dilutions) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to the control. The IC50 value is determined by plotting viability against compound concentration.

2. Cell Cycle Analysis by Flow Cytometry This technique is used to determine if the compounds cause cell cycle arrest.[9]

-

Cell Treatment: Cells are treated with the compound at its IC50 concentration for a set time (e.g., 24 or 48 hours).

-

Harvesting and Fixation: Both treated and untreated cells are harvested and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and treated with RNase A to remove RNA, then stained with a fluorescent DNA-binding dye, Propidium Iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed to identify any accumulation in a specific phase, indicating cell cycle arrest.

In Vitro Antimicrobial Evaluation

1. Broth Microdilution Method This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]

-

Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms

Induction of Apoptosis

A key anticancer mechanism of 2-aminothiazole derivatives is the induction of apoptosis. This is often achieved by modulating the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.[9] Certain derivatives can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction, caspase activation, and ultimately, cell death.

Conclusion

2-aminothiazole derivatives represent a highly versatile and valuable class of compounds in drug discovery.[22][23] Their proven efficacy against a wide range of cancer cell lines and microbial pathogens, coupled with their ability to modulate key biological targets like protein kinases, underscores their immense therapeutic potential.[1][13][17] The synthetic accessibility of the 2-AT core via methods like the Hantzsch synthesis allows for extensive structural modifications, facilitating the optimization of potency and selectivity.[5] The experimental protocols and mechanistic insights detailed in this guide provide a solid framework for researchers engaged in the rational design and systematic evaluation of novel 2-aminothiazole-based therapeutic agents.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 11. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 22. tandfonline.com [tandfonline.com]

- 23. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₃S | PubChem |

| Molecular Weight | 230.29 g/mol | PubChem |

| Monoisotopic Mass | 230.07251 Da | PubChem |

Note: The molecular weight is based on the isomeric compound tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate, as a specific entry for the 4-hydroxymethyl isomer was not available. The molecular formula and, consequently, the molecular weight are identical for both isomers.

Synthesis and Experimental Protocols

This compound is a Boc-protected thiazole derivative. The tert-butoxycarbonyl (Boc) protecting group provides stability during multi-step syntheses, while the hydroxymethyl group offers a site for further chemical modifications, such as esterification or oxidation.[1]

General Synthetic Workflow

The synthesis of this compound typically involves the protection of the amino group of a 2-amino-4-(hydroxymethyl)thiazole precursor with di-tert-butyl dicarbonate (Boc₂O).

Caption: General workflow for the Boc-protection of 2-amino-4-(hydroxymethyl)thiazole.

Representative Experimental Protocol: Boc Protection of an Aminothiazole

While a specific protocol for this compound is not detailed in the available literature, a general procedure for the Boc protection of a similar aminothiazole derivative can be adapted. The following is a representative protocol based on the synthesis of other Boc-protected aminothiazoles.

Materials:

-

2-Amino-4-(hydroxymethyl)thiazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve 2-amino-4-(hydroxymethyl)thiazole in the chosen anhydrous solvent.

-

Add triethylamine (approximately 1.2 equivalents) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Biological Context and Signaling Pathways

Direct experimental evidence for the biological activity and involvement in specific signaling pathways of this compound is not prominently available in the public domain. However, the thiazole ring is a well-established scaffold in medicinal chemistry, present in numerous biologically active compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] Thiazole-containing compounds are known to act as inhibitors of various enzymes, including kinases.[5]

Given the prevalence of the thiazole moiety in kinase inhibitors, it is plausible that derivatives of this compound could be explored for such activities. As a relevant example, this guide will focus on the BRAF/MEK/ERK signaling pathway , which is a critical pathway in cancer cell proliferation and is targeted by the thiazole-containing drug, Vemurafenib .[2][3][6]

The BRAF/MEK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the RAS-RAF-MEK-ERK cascade, is a crucial signaling pathway that regulates cell growth, proliferation, differentiation, and survival.[2][4][6] In many cancers, particularly melanoma, a mutation in the BRAF gene (such as V600E) leads to the constitutive activation of the BRAF protein, resulting in uncontrolled downstream signaling and cell proliferation.[2][3][7]

Vemurafenib is a potent inhibitor of the mutated BRAF kinase, and its mechanism of action provides a clear example of how a thiazole-containing molecule can modulate a key signaling pathway in cancer.[2][3][6]

Caption: The BRAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.

Experimental Protocol: Cell Viability Assay to Assess BRAF Inhibition

To evaluate the efficacy of a potential BRAF inhibitor, a cell viability assay using a cancer cell line with a known BRAF mutation (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation) is a standard method.

Materials:

-

BRAF V600E mutant cancer cell line (e.g., A375)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (e.g., a derivative of this compound) dissolved in DMSO

-

Positive control (e.g., Vemurafenib)

-

Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the BRAF V600E mutant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound and the positive control (Vemurafenib) in the complete cell culture medium. The final concentration of DMSO should be kept constant and low (typically ≤ 0.5%).

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds and controls. Include wells with medium and DMSO only as a vehicle control.

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C and 5% CO₂.

-

Cell Viability Measurement:

-

For an MTT assay, add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

For other assays, follow the manufacturer's instructions for the addition of the reagent and incubation time.

-

-

Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

This in-depth technical guide provides foundational information on this compound and its potential context within drug discovery. The provided protocols and diagrams serve as a starting point for researchers and scientists to further investigate this and related compounds.

References

- 1. navyachempharma.com [navyachempharma.com]

- 2. ClinPGx [clinpgx.org]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vemurafenib Therapy and BRAF and NRAS Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

Starting materials for the synthesis of substituted thiazoles

An In-depth Technical Guide to the Starting Materials for the Synthesis of Substituted Thiazoles

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core starting materials and synthetic strategies for preparing substituted thiazoles, a critical heterocyclic scaffold in medicinal chemistry. Thiazole derivatives are integral to numerous clinically approved drugs and exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1][2][3][4] This document outlines the primary synthetic routes, provides detailed experimental protocols for key reactions, and summarizes quantitative data to aid in reaction planning and optimization.

Core Synthetic Strategies and Key Starting Materials

The construction of the thiazole ring is most commonly achieved through several robust and versatile synthetic methods. The choice of starting materials is crucial as it directly dictates the substitution pattern on the final thiazole product.

The Hantzsch Thiazole Synthesis

First reported in 1887, the Hantzsch synthesis is the most fundamental and widely utilized method for preparing thiazoles.[5][6] The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or a related sulfur-containing nucleophile like thiourea.[5][7][8] This method is known for its simplicity and often high yields.[5]

-

Starting Material Class 1: α-Halocarbonyl Compounds This component provides the C4 and C5 atoms of the thiazole ring. The carbonyl group can be a ketone, aldehyde, or ester, allowing for diverse substitutions at the C4 and C5 positions. The halogen (typically chlorine or bromine) at the α-position serves as a leaving group.

-

Starting Material Class 2: Thioamides and Derivatives This component provides the S1, C2, and N3 atoms of the thiazole ring. The substituent on the thioamide's carbon atom becomes the C2-substituent on the final thiazole. Using thiourea results in a 2-aminothiazole, a common building block in drug discovery.[7][9][10]

-

Examples: Thioamides (R-CSNH₂), Thiourea (H₂NCSNH₂), N-substituted thioureas.

-

The general workflow for the Hantzsch synthesis begins with a nucleophilic attack (SN2 reaction) by the sulfur of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5][11]

The Cook-Heilbron Synthesis

The Cook-Heilbron synthesis is a key method for preparing 5-aminothiazoles.[12] This reaction proceeds under mild conditions and involves the reaction of an α-aminonitrile with various sulfur-containing reagents.[8][12]

-

Starting Material Class 1: α-Aminonitriles This component provides the N3, C4, and C5-amino group of the final product.

-

Examples: Aminoacetonitrile, Ethyl aminocyanoacetate.[12]

-

-

Starting Material Class 2: Dithioacids and Derivatives This component provides the S1 and C2 atoms. The choice of reagent determines the substituent at the C2 position.

The mechanism involves a nucleophilic attack from the amino group of the α-aminonitrile onto the electrophilic carbon of the sulfur-containing reagent, followed by tautomerization and ring-closure.

Quantitative Data Summary

The yield of substituted thiazoles is highly dependent on the specific starting materials, reaction conditions, and catalyst used. The Hantzsch synthesis is generally noted for its high efficiency.[5] The following table summarizes representative yields from various synthetic protocols.

| Product Type | Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Yield (%) | Reference |

| 2-Aminothiazole | Chloroacetaldehyde (50% aq.) | Thiourea | Water, gentle warming | 75-85% | [9] |

| 2-Amino-4-phenylthiazole | 2-Bromoacetophenone | Thiourea | Methanol, 100°C | ~99% | [5][11] |

| Substituted 2-aminothiazoles | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehydes | Silica supported tungstosilisic acid, solvent-free | 79-90% | [14] |

| 2,4-disubstituted thiazoles | α-Haloketones | Thioamides | Various | 70-94% | [2][15][16] |

Detailed Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[5]

This protocol details the synthesis of a 2,4-disubstituted thiazole from an α-haloketone and thiourea.

Materials and Equipment:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

20 mL scintillation vial, 100 mL beaker

-

Magnetic stir bar and hot plate

-

Büchner funnel and side-arm flask

-

Filter paper

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a magnetic stir bar to the vial.

-

Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This neutralizes the HBr byproduct and precipitates the product.[11]

-

Filter the resulting mixture through a Büchner funnel.

-

Wash the collected solid (the filter cake) with water to remove any remaining salts.

-

Spread the collected solid on a tared watch glass and allow it to air dry.

-

Once dry, determine the mass of the product and calculate the percent yield.

Protocol 2: Hantzsch Synthesis of 2-Aminothiazole[9]

This protocol describes the synthesis of the parent 2-aminothiazole from an α-haloaldehyde.

Materials and Equipment:

-

Thiourea (7.6 g, 0.1 mol)

-

Chloroacetaldehyde (50% aqueous solution, 15.7 g, 0.1 mol)

-

Water

-

250 mL round-bottom flask

-

Reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water, using gentle warming and stirring to aid dissolution.

-

Once the thiourea has completely dissolved, cool the solution to room temperature.

-

Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over a period of 15 minutes while stirring.

-

An exothermic reaction will occur, and the solution will warm. After the addition is complete, the reaction is typically spontaneous.

-

After the initial reaction subsides, fit the flask with a reflux condenser and gently heat the mixture to reflux for a short period to ensure the reaction goes to completion.

-

Cool the reaction mixture. The product, 2-aminothiazole, can be isolated by neutralization and extraction or crystallization, depending on the subsequent steps. The expected yield is in the range of 75-85%.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. chemrevlett.com [chemrevlett.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Thiazole-Containing Compounds

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological macromolecules, making it a key component in a wide array of pharmacologically active compounds.[3][4] Thiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, neuroprotective, and cardioprotective effects.[1][3][5] This technical guide provides an in-depth overview of the significant biological activities of thiazole-containing compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to support researchers and drug development professionals in this dynamic field.

Anticancer Activity

Thiazole-containing compounds have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent activity against various cancer cell lines.[6][7] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways and cellular processes critical for cancer cell proliferation and survival.[8][9]

Quantitative Data for Anticancer Activity

The anticancer efficacy of thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. A selection of thiazole-containing compounds and their reported IC50 values are summarized in the table below.

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |

| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |

| Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |

| HepG2 (Liver) | 51.7 ± 3.13 | [1] | |

| Compound 5 | MCF-7 (Breast) | 28.0 ± 1.69 | [1] |

| HepG2 (Liver) | 26.8 ± 1.62 | [1] | |

| 2a | MDA-MB-231 (Breast) | 3.92 µg/mL | |

| HeLa (Cervical) | 4.15 µg/mL | ||

| 2e | MDA-MB-231 (Breast) | 4.87 µg/mL | |

| HeLa (Cervical) | 5.23 µg/mL | ||

| 4d | MDA-MB-231 (Breast) | 1.21 | [10] |

| Compound 5 | A549 (Lung) | 0.452 | [11] |

| 3j | T47D (Breast) | 0.51 ± 0.15 | [12] |

| 3f | T47D (Breast) | 0.66 ± 0.38 | [12] |

| 3d | T47D (Breast) | 0.93 ± 0.51 | [12] |

| 16a | MCF-7 (Breast) | 0.73 | [13] |

| 18c | MCF-7 (Breast) | 6.25 | [13] |

Signaling Pathways in Anticancer Activity

A significant mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Thiazole compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

CO2 incubator

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the thiazole compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

-

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

-

Materials:

-

Treated and untreated cancer cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

-

Antimicrobial Activity

Thiazole derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[2][14] Their ability to interfere with essential microbial processes makes them attractive candidates for the development of new antimicrobial agents.[15]

Quantitative Data for Antimicrobial Activity

The antimicrobial activity of thiazole compounds is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID/Name | Microorganism | MIC (µg/mL) | Reference |

| Thiazole Derivative 6d | Proteus vulgaris | 128 | [16] |

| Thiazole Derivative 9 | Proteus vulgaris | 512 | [16] |

| Thiazole Derivative 10b | Proteus vulgaris | 1024 | [16] |

| Compound 12 | S. aureus | 125-150 | [17] |

| E. coli | 125-150 | [17] | |

| A. niger | 125-150 | [17] | |

| Compound 13 | S. aureus | 50-75 | [17] |

| E. coli | 50-75 | [17] | |

| Compound 14 | S. aureus | 50-75 | [17] |

| E. coli | 50-75 | [17] | |

| Compound 3 | B. cereus | 0.23-0.70 mg/mL | [15] |

| Compound 8 | T. viride | 0.08-0.23 mg/mL | [15] |

| Compound 66 | S. aureus ATCC 25923 | 28-168 | [18] |

| Compound 67 | S. aureus ATCC 25923 | 28-168 | [18] |

| Compound 68 | S. aureus ATCC 25923 | 28-168 | [18] |

Experimental Protocols

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

-

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Thiazole compound

-

96-well microtiter plates

-

Incubator

-

-

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the thiazole compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Anti-inflammatory Activity

Several thiazole derivatives have been reported to possess potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[19]

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory activity of thiazole compounds can be assessed in various in vivo models, such as the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key parameter.

| Compound ID/Name | Assay | Dose | % Inhibition | Reference |

| Compound 3c | Carrageenan-induced paw edema | Not specified | 44% (at 3rd hour) | [19] |

| Compound 3a | Carrageenan-induced paw edema | Not specified | Significant | [19] |

| Compound 3d | Carrageenan-induced paw edema | Not specified | 41% | [19] |

| Pyrimidinone-linked thiazoles | In vitro anti-inflammatory | Various | IC50 values reported | [8] |

Experimental Protocols

This is a widely used and reproducible model of acute inflammation.

-

Materials:

-

Rats (e.g., Wistar or Sprague-Dawley)

-

Carrageenan solution (1% in saline)

-

Thiazole compound

-

Plethysmometer

-

Calipers

-

-

Procedure:

-

Animal Grouping: Divide the animals into control and treatment groups.

-

Compound Administration: Administer the thiazole compound or vehicle to the respective groups.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

-

This model is used to assess both neurogenic and inflammatory pain and edema.

-

Materials:

-

Rats

-

Formalin solution (e.g., 2.5% in saline)

-

Thiazole compound

-

Plethysmometer or calipers

-

-

Procedure:

-

Animal Grouping and Compound Administration: Similar to the carrageenan model.

-

Induction of Edema and Pain: Inject formalin into the sub-plantar region of the right hind paw.

-

Behavioral Assessment: Observe and record the duration of paw licking and flinching during the early phase (0-5 min) and late phase (20-60 min).

-

Measurement of Paw Edema: Measure the paw diameter or volume at a specified time point (e.g., 4 hours) after formalin injection.

-

Data Analysis: Analyze the behavioral responses and the percentage of edema inhibition.

-

Other Biological Activities

Beyond the major activities discussed, thiazole-containing compounds have shown promise in several other therapeutic areas.

Antiviral Activity

Thiazole derivatives have been investigated for their antiviral properties against a range of viruses.[20]

| Compound ID/Name | Virus | EC50 (µM) | Reference |

| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | 7 µg/mL | [20] |

| Compound 52 | Bovine Viral Diarrhoea Virus (BVDV) | 6.6 | [5] |

| Compound 1 | Chikungunya virus (CHIKV) | 0.6 | [9] |

| Compound 26 | Chikungunya virus (CHIKV) | 0.45 (EC90) | [9] |

Antidiabetic Activity

Certain thiazole derivatives have demonstrated potential as antidiabetic agents.[11][21]

| Compound ID/Name | Assay/Model | Key Finding | Reference |

| Hydrazine-thiazole HT-NO2 | In vitro antioxidant & in vivo diabetic rat model | Showed better antioxidant results than curcumin; indicated a possible protective role in liver and kidney of diabetic animals. | [22] |

| Thiazolidinediones (e.g., Rosiglitazone, Pioglitazone) | Target PPARγ | Enhance insulin sensitivity. | [21] |

| Xanthene-based thiazole derivatives | α-amylase and α-glycosidase inhibition | Superior inhibitory potential with IC50 values in the nM range. | [4] |

| Imidazopyridine-based thiazole derivatives | α-glucosidase inhibition | Excellent binding interactions with the enzyme's active site. | [4] |

Neuroprotective Activity

Thiazole-containing compounds are being explored for their potential in treating neurodegenerative diseases.[23]

| Compound ID/Name | Target/Model | IC50/Effect | Reference |

| TC-2 | AMPA Receptor Subunits | 3.02 - 3.20 µM | [24] |

| Thiazole sulfonamides (1, 2, and 8) | 6-OHDA-induced Parkinsonian model | No cytotoxicity (IC50 > 50 µg/mL); improved cell viability and reduced oxidative stress. | [23] |

Cardioprotective Activity

Some thiazole derivatives have shown potential in protecting the heart from damage.[16]

| Compound ID/Name | Model | Effect | Reference |

| 1-[2-(4-methoxyphenylimino)-4-methyl-3-(4-methylpiperazine-1-yl)-2,3-dihydro-1,3-thiazole-5-yl] ethan-1-one hydrochloride 4c | Isolated rings of thoracic rat aorta | Delayed constrictor responses; exceeded activity of L-carnitine and meldonium. | [16] |

| Thiazole acetic acid derivatives (SMVA series) | Isolated rat hearts and blood vessels | Varied effects on developed tension and heart rate. | [25][26] |

Experimental Workflows

Visualizing experimental workflows can aid in understanding the sequence of steps involved in assessing the biological activity of compounds.

The thiazole scaffold continues to be a fertile source of novel therapeutic agents with a remarkable diversity of biological activities. This guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and other significant pharmacological effects of thiazole-containing compounds. The presented quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the advancement of new and effective thiazole-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) | MDPI [mdpi.com]

- 19. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Bot Verification [rasayanjournal.co.in]

- 22. scielo.br [scielo.br]

- 23. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of Boc-Protected Amines

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development.[1][2][] Its widespread use stems from its ability to mask the nucleophilicity of amines, its stability under a range of reaction conditions, and its facile removal under specific, mild acidic conditions.[4][5] This guide provides a comprehensive overview of the reactivity of Boc-protected amines, including their stability, deprotection methodologies, and participation in subsequent chemical transformations.

Core Principles of Boc Protection

The primary function of the Boc group is to reversibly protect an amine functionality, preventing it from undergoing unwanted side reactions during multi-step synthetic sequences.[2] This is achieved by converting the amine into a carbamate. The Boc group is known for its stability in the presence of most nucleophiles and bases, a characteristic that allows for selective manipulation of other functional groups within a molecule.[5]

A key feature of the Boc group is its acid lability, which forms the basis of its use in orthogonal protection strategies.[4][6] In such strategies, multiple protecting groups are employed, each of which can be removed under distinct conditions without affecting the others.[4][7] For instance, the acid-labile Boc group is orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, enabling complex and regioselective synthetic routes.[4][8]

Stability of Boc-Protected Amines

Boc-protected amines exhibit remarkable stability under a variety of conditions, which is crucial for their application in multi-step synthesis.

| Condition | Stability of Boc Group | Citation |

| Basic Conditions | Stable | [2][5] |

| Nucleophilic Attack | Resistant | [5][9] |

| Catalytic Hydrogenation | Stable | [9][10] |

| Acidic Conditions | Labile (cleaved by strong to moderate acids) | [2][11][12] |

| Thermolysis | Can be cleaved at elevated temperatures | [13] |

Reactivity in Chemical Transformations

While primarily a protecting group, the Boc-protected amine moiety can participate in or influence a range of chemical reactions.

Acylation of a Boc-protected amine at the nitrogen atom is generally not feasible due to the electron-withdrawing nature of the Boc group, which significantly reduces the nucleophilicity of the nitrogen. However, Boc-protected amino acids are routinely used in peptide coupling reactions where the carboxyl group is activated. In these cases, the Boc group protects the N-terminus while the C-terminus is activated for amide bond formation.[14] A common side reaction in carbodiimide-mediated coupling is the formation of N-acylurea, which can be minimized by the addition of reagents like 1-hydroxybenzotriazole (HOBt).[15]

Alkylation of N-Boc protected secondary amines can be achieved under basic conditions. The use of a strong base, such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF), allows for the deprotonation of the carbamate proton, followed by nucleophilic attack on an alkyl halide.[16] Other successful conditions include the use of cesium carbonate (Cs2CO3) in DMF at elevated temperatures.[16]

For N-alkylation of N-Boc protected amino acids, a hindered base like potassium tert-butoxide (KOtBu) with an alkyl halide in an inert solvent such as tetrahydrofuran (THF) has been shown to be effective, providing high yields at low temperatures.[17]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful application of Boc protection and deprotection in synthesis.

This protocol describes a general procedure for the N-tert-butoxycarbonylation of a primary amine using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

Primary amine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water)

-

Base (optional, e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), or 4-Dimethylaminopyridine (DMAP)) (1.0 - 1.5 eq)

Procedure:

-

Dissolve the primary amine in the chosen solvent. If a base is used, add it to the solution.

-

Add the di-tert-butyl dicarbonate to the reaction mixture. The addition can be done portion-wise to control any exotherm.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

-

Upon completion, if an aqueous workup is performed, dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.

-

If necessary, the product can be further purified by column chromatography.

This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA), a common method for Boc deprotection.

Materials:

-

Boc-protected amine (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM)

-

Scavenger (optional, e.g., triethylsilane, anisole, or ethanedithiol)

Procedure:

-

Dissolve the Boc-protected amine in DCM.[11]

-